molecular formula C16H24BrNO2 B12473710 3-(Dipropylamino)propyl 2-bromobenzoate

3-(Dipropylamino)propyl 2-bromobenzoate

Cat. No.: B12473710
M. Wt: 342.27 g/mol
InChI Key: NTIAUXFNZFCUGM-UHFFFAOYSA-N
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Description

3-(Dipropylamino)propyl 2-bromobenzoate is an organic compound with the molecular formula C16H24BrNO2 and a molecular weight of 342.27126 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzoate group, which is further linked to a propyl chain containing a dipropylamino group. It is primarily used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dipropylamino)propyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 3-(dipropylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Dipropylamino)propyl 2-bromobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with different functional groups.

    Ester Hydrolysis: Major products are 2-bromobenzoic acid and 3-(dipropylamino)propanol.

    Oxidation and Reduction: Products include carboxylic acids and alcohols.

Scientific Research Applications

3-(Dipropylamino)propyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dipropylamino)propyl 2-bromobenzoate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the dipropylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dipropylamino)propyl 2-chlorobenzoate
  • 3-(Dipropylamino)propyl 2-fluorobenzoate
  • 3-(Dipropylamino)propyl 2-iodobenzoate

Uniqueness

3-(Dipropylamino)propyl 2-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .

Properties

Molecular Formula

C16H24BrNO2

Molecular Weight

342.27 g/mol

IUPAC Name

3-(dipropylamino)propyl 2-bromobenzoate

InChI

InChI=1S/C16H24BrNO2/c1-3-10-18(11-4-2)12-7-13-20-16(19)14-8-5-6-9-15(14)17/h5-6,8-9H,3-4,7,10-13H2,1-2H3

InChI Key

NTIAUXFNZFCUGM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCCOC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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